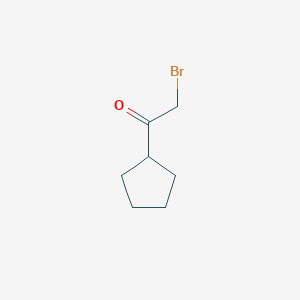
2-Bromo-1-cyclopentylethanone
Cat. No. B3037661
Key on ui cas rn:
52423-62-8
M. Wt: 191.07 g/mol
InChI Key: CIQIZFMMQXIJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05001140
Procedure details


To a solution of 16.1 g (0.143 mol) of acetylcyclopentane in 175 ml of methanol cooled in an ice bath was added 7.7 ml (0.15 mol) of bromine during 5 min. The reaction mixture was then allowed to warm to 10°-15° and held there by occasional application of the ice bath for 45 min until the reaction mixture became colorless. Then 100 ml of water was added and it was allowed to stir at room temperature for 0.5 hr. It was partially neutralized by the cautious addition of 10 g (72 mmol) of solid potassium carbonate, diluted with 200 ml of water and extracted with 4×150 ml of ether. The combined organic extracts were washed with 2×100 ml of saturated sodium bicarbonate solution and with 3×100 ml of water, dried over magnesium sulfate and concentrated in vacuo at room temperature to leave 30 g (110%) of bromoacetylcyclopentane as an oil whose nmr spectrum indicated that it was mainly the desired product.



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
solid
Quantity
10 g
Type
reactant
Reaction Step Four




Yield
110%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Br:9]Br.C(=O)([O-])[O-].[K+].[K+]>CO.O>[Br:9][CH2:2][C:1]([CH:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1CCCC1
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
7.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
solid
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 0.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 10°-15°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 4×150 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with 2×100 ml of saturated sodium bicarbonate solution and with 3×100 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo at room temperature
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: PERCENTYIELD | 110% | |
| YIELD: CALCULATEDPERCENTYIELD | 109.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
